

# (6-thiophen-2-ylpyridin-3-yl)methanol CAS number and molecular weight

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## Compound of Interest

Compound Name: (6-thiophen-2-ylpyridin-3-yl)methanol

Cat. No.: B172854

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## Technical Guide: (6-thiophen-2-ylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **(6-thiophen-2-ylpyridin-3-yl)methanol**, a heterocyclic compound of interest in medicinal chemistry and materials science. While a specific CAS number for this exact isomer is not readily available in public databases, this document outlines its fundamental chemical properties, a plausible synthetic route, and the known biological activities of structurally related compounds. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel thiophene- and pyridine-containing molecules.

### Chemical Identity and Properties

Direct searches for the specific isomer **(6-thiophen-2-ylpyridin-3-yl)methanol** did not yield a registered CAS number, suggesting it may be a novel or less-documented compound. However, based on its chemical structure, we can deduce its molecular formula and calculate its molecular weight.

Property	Value
IUPAC Name	(6-(thiophen-2-yl)pyridin-3-yl)methanol
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NOS
Calculated Molecular Weight	191.25 g/mol
Canonical SMILES	C1=CC=C(C=N1)C2=CC=CS2.CO

Note: The molecular weight is calculated based on the molecular formula.

For comparison, the properties of closely related, commercially available isomers are provided below:

Compound Name	CAS Number	Molecular Weight ( g/mol )
(6-(thiophen-2-yl)pyridin-2-yl)methanol	Not Available	191.25[1]
(3-Pyridyl)-thiophen-2-yl-methanol	21314-77-2	191.25[2]
(5-(thiophen-2-yl)pyridin-3-yl)methanol	393861-00-2	191.25

## Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A prevalent method for the synthesis of 6-arylated-pyridin-3-yl methanol derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. A plausible synthetic route for **(6-thiophen-2-ylpyridin-3-yl)methanol** is outlined below.

## Experimental Protocol

This protocol is adapted from methodologies reported for the synthesis of similar 6-arylated pyridinyl methanols.

## Materials:

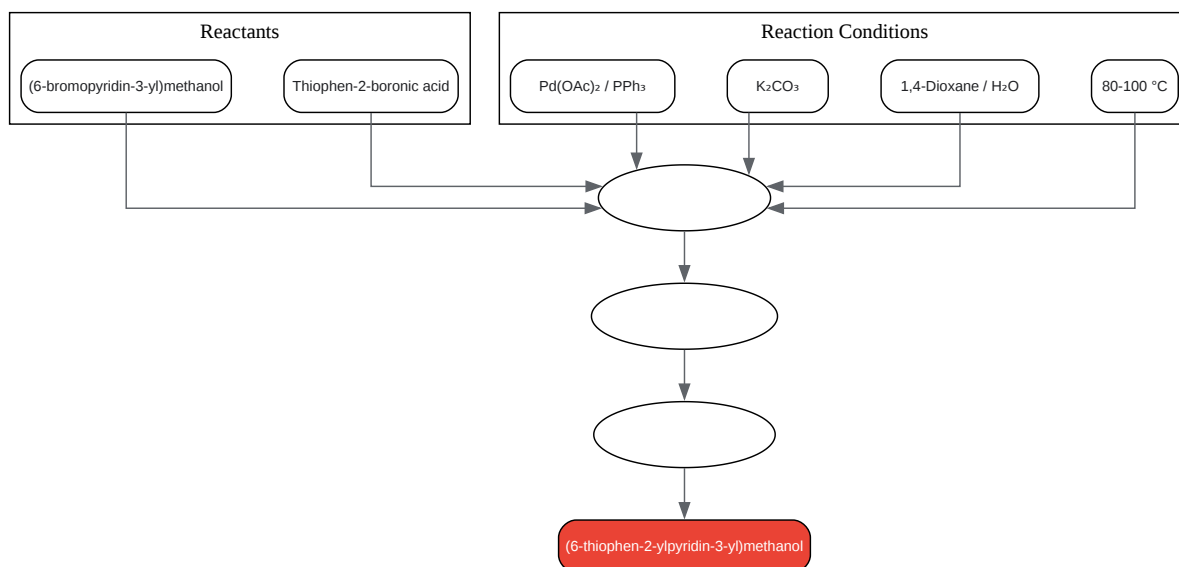
- (6-bromopyridin-3-yl)methanol
- Thiophen-2-boronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

## Procedure:

- To a reaction flask, add (6-bromopyridin-3-yl)methanol (1.0 eq), thiophen-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
- Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine, to the reaction mixture.
- Heat the reaction mixture under a nitrogen atmosphere at a temperature ranging from 80°C to 100°C.
- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
- Characterize the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

## Synthetic Workflow Diagram



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Caption: Proposed synthetic workflow for **(6-thiophen-2-ylpyridin-3-yl)methanol**.

## Biological Significance and Potential Applications

Thiophene and pyridine moieties are prevalent scaffolds in medicinal chemistry due to their ability to engage in various biological interactions. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects. The pyridine ring is also a common feature in many pharmaceuticals. The combination of these two heterocycles in a single molecule can lead to novel pharmacological profiles.

Derivatives of thienyl-pyridines are being investigated for a variety of therapeutic applications:

- **Anticancer Agents:** Some thiophene derivatives have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as AKT and MAPK.
- **Enzyme Inhibitors:** The structural features of these compounds make them candidates for the design of specific enzyme inhibitors.
- **Fungicidal Activity:** Certain N-(thiophen-2-yl) nicotinamide derivatives have demonstrated potent fungicidal activity against agricultural pathogens.

## Signaling Pathway and Logical Relationships

The biological activity of thiophene-pyridine derivatives can often be attributed to their interaction with specific cellular signaling pathways. A generalized logical workflow for investigating the structure-activity relationship (SAR) of these compounds is presented below.



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Caption: Logical workflow for the development of thiophene-pyridine based therapeutic agents.

## Conclusion

**(6-thiophen-2-ylpyridin-3-yl)methanol** represents a potentially valuable, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and evaluation. The proposed Suzuki-Miyaura coupling offers a viable route to access this compound, enabling further investigation into its physicochemical properties and biological activities. The rich pharmacology of related thiophene-pyridine structures suggests that this compound could be a promising candidate for applications in drug discovery and materials science. Further research is warranted to isolate, characterize, and evaluate the specific properties of this particular isomer.

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## References

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